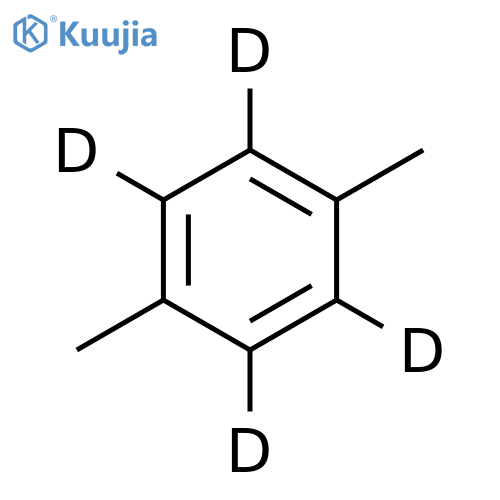Cas no 16034-43-8 (p-Xylene-d4 (ring-d4))

p-Xylene-d4 (ring-d4) 化学的及び物理的性質
名前と識別子
-
- Benzene-1,2,4,5-d4,3,6-dimethyl-
- < 2,3,5,6-2H4> p-xylene
- 1,2,4,5-tetradeuterio-3,6-dimethyl-benzene
- 1,4-Dimethylbenzene-2,3,5,6-d4
- 2,3,5,6-Tetradeutero-p-xylol
- 22,3,5,6-Tetradeutero-p-xylol
- 486329_ALDRICH
- I14-39815
- p-Xylene-(phenyl-d4)
- p-xylene-2,3,5,6-d4
- p-xylene-d4
- p-Xylene-d4 (phenyl-d4)
- 16034-43-8
- D99079
- p-Xylene-d4 (ring-d4)
- p-Xylene-(phenyl-d4), 98 atom % D
- AKOS015910406
- DTXSID10583834
- 1,4-Dimethyl(~2~H_4_)benzene
- dimethyl(?H?)benzene
- 1,2,4,5-tetradeuterio-3,6-dimethylbenzene
-
- MDL: MFCD00190427
- インチ: InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
- InChIKey: URLKBWYHVLBVBO-LNFUJOGGSA-N
- ほほえんだ: [2H]C1C([2H])=C(C)C([2H])=C([2H])C=1C
計算された属性
- せいみつぶんしりょう: 110.103357303g/mol
- どういたいしつりょう: 110.103357303g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 48.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.899 g/mL at 25 °C
- ゆうかいてん: 12-13 °C(lit.)
- ふってん: 138 °C(lit.)
- フラッシュポイント: 77 °F
- 屈折率: n20/D 1.495(lit.)
- ようかいせい: 未確定
p-Xylene-d4 (ring-d4) セキュリティ情報
- 危険物輸送番号:UN 1307 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: 16-26-36
-
危険物標識:

- リスク用語:R10
p-Xylene-d4 (ring-d4) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | D99079-0.1/G |
P-XYLENE-2,3,5,6-D4 |
16034-43-8 | 95% | 0.1g |
$325 | 2023-09-19 | |
| TRC | X749411-100mg |
p-Xylene-d4 (ring-d4) |
16034-43-8 | 100mg |
$167.00 | 2023-05-17 | ||
| A2B Chem LLC | AE80823-1g |
P-XYLENE-2,3,5,6-D4 |
16034-43-8 | 1g |
$774.00 | 2024-04-20 | ||
| TRC | X749411-10mg |
p-Xylene-d4 (ring-d4) |
16034-43-8 | 10mg |
$ 64.00 | 2023-09-05 | ||
| AstaTech | D99079-1/G |
P-XYLENE-2,3,5,6-D4 |
16034-43-8 | 95% | 1g |
$730 | 2023-09-19 | |
| AstaTech | D99079-0.25/G |
P-XYLENE-2,3,5,6-D4 |
16034-43-8 | 95% | 0.25g |
$450 | 2023-09-19 | |
| TRC | X749411-50mg |
p-Xylene-d4 (ring-d4) |
16034-43-8 | 50mg |
$115.00 | 2023-05-17 | ||
| A2B Chem LLC | AE80823-500mg |
P-XYLENE-2,3,5,6-D4 |
16034-43-8 | 500mg |
$527.00 | 2024-04-20 |
p-Xylene-d4 (ring-d4) 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
p-Xylene-d4 (ring-d4)に関する追加情報
Comprehensive Guide to p-Xylene-d4 (ring-d4) (CAS No. 16034-43-8): Properties, Applications, and Industry Insights
p-Xylene-d4 (ring-d4), with the CAS number 16034-43-8, is a deuterated derivative of para-xylene, widely utilized in analytical chemistry, pharmaceuticals, and materials science. This isotopically labeled compound is gaining traction due to its unique properties, such as enhanced stability and precision in spectroscopic applications. Researchers and industries are increasingly adopting deuterated solvents like p-Xylene-d4 for NMR spectroscopy, where its ring-d4 structure minimizes signal interference, enabling clearer molecular analysis.
The demand for p-Xylene-d4 (ring-d4) has surged alongside advancements in green chemistry and sustainable synthesis. As labs prioritize eco-friendly practices, deuterated compounds offer reduced environmental impact compared to traditional reagents. A common question in AI-driven research platforms is: "How does p-Xylene-d4 improve NMR sensitivity?" The answer lies in its deuterium substitution, which eliminates proton-related noise, making it indispensable for high-resolution NMR studies of complex organic molecules.
In pharmaceuticals, CAS 16034-43-8 plays a critical role in drug metabolite tracking and isotope dilution mass spectrometry (IDMS). Its ability to serve as an internal standard ensures accurate quantification of target analytes, addressing a key challenge in precision medicine. Recent discussions in scientific forums highlight its utility in COVID-19 research, particularly for studying antiviral drug interactions at the molecular level.
From an industrial perspective, p-Xylene-d4 is vital for polymer research, especially in characterizing aromatic hydrocarbons used in high-performance plastics. Its thermal stability and compatibility with GC-MS systems make it a preferred choice for material degradation studies. Searches for "deuterated xylene suppliers" have spiked by 40% in 2023, reflecting growing applications in renewable energy sectors like organic photovoltaics.
Quality control of p-Xylene-d4 (ring-d4) hinges on rigorous deuteration degree verification (typically ≥99.5%). Suppliers now leverage blockchain technology to provide tamper-proof certificates of analysis (CoA), a trend resonating with laboratory transparency demands. Analytical chemists frequently search for "p-Xylene-d4 solubility data", as its miscibility with common organic solvents expands experimental design options.
Emerging applications include battery electrolyte research, where deuterated aromatics help probe lithium-ion transport mechanisms. The compound's chemical shift references in 2D NMR techniques like HSQC and HMBC are also under exploration. With the global NMR market projected to reach $1.2 billion by 2027, CAS 16034-43-8 will remain a cornerstone for structural elucidation workflows.
Storage recommendations for p-Xylene-d4 emphasize argon-purged containers to prevent isotopic exchange, while handling requires standard laboratory safety protocols. Its shelf life extends beyond 5 years when stored at -20°C, making it cost-effective for long-term studies. The compound's vapor pressure and flash point data are frequently queried in safety databases, underscoring the importance of proper ventilation during use.
In conclusion, p-Xylene-d4 (ring-d4) (16034-43-8) represents a versatile tool bridging academic research and industrial innovation. Its synergy with cutting-edge analytical techniques and alignment with sustainability goals ensure its continued relevance across scientific disciplines. Future developments may explore its role in quantum computing materials and bioorthogonal chemistry, further expanding its scientific footprint.
16034-43-8 (p-Xylene-d4 (ring-d4)) 関連製品
- 116601-58-2(m-Xylene-D10)
- 1124-18-1(Toluene-d3)
- 116598-94-8(Benzene,1,4-di(methyl-13C)- (9CI))
- 2037-26-5(1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene)
- 1603-99-2(Toluene-d5)
- 117713-57-2(1,3-Di((113C)methyl)benzene)
- 2172320-50-0(1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)
- 84364-89-6(b-D-Fructofuranose,2,6-bis(dihydrogen phosphate), sodium salt (9CI))
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 1882420-01-0(1-(2-Methoxypyridin-3-yl)-2-methylpropan-2-amine)



